Kinase Inhibition Profiling: Differential Selectivity Between DNA-PK and PKA
This compound demonstrates a quantitative, differential affinity for two distinct kinases. Data from BindingDB show a moderate binding affinity for DNA-dependent protein kinase (DNA-PK) with a Ki of 260 nM, while exhibiting a significantly stronger affinity for the cAMP-dependent protein kinase catalytic subunit alpha (PKA) with a Kd of 42 nM [1][2]. This represents a ~6.2-fold difference in binding potency between these two kinases.
| Evidence Dimension | Enzyme binding affinity |
|---|---|
| Target Compound Data | For DNA-PK: Ki = 260 nM; For PKA: Kd = 42 nM |
| Comparator Or Baseline | The compound's affinity for DNA-PK is directly compared to its affinity for PKA. |
| Quantified Difference | The affinity for PKA is approximately 6.2 times greater (lower Kd) than the affinity for DNA-PK (Ki). |
| Conditions | DNA-PK assay: inhibition of enzyme (unknown origin) using EPPLSQEAFADLWKKK as substrate after 15 mins in presence of [33P-ATP] by radiometric method. PKA assay: binding affinity to recombinant human full-length N-terminal GST-tagged PRKACA expressed in baculovirus expression system using kemptide as substrate. |
Why This Matters
This data is critical for researchers studying kinase signaling; selecting this specific compound allows for nuanced modulation of PKA over DNA-PK, whereas a structurally similar but untested analog could have an inverted or unknown selectivity profile.
- [1] BindingDB Entry BDBM50274538 (CHEMBL4126773). Ki = 260 nM for DNA-dependent protein kinase catalytic subunit (Human). View Source
- [2] BindingDB Entry BDBM50505542 (CHEMBL4576489). Kd = 42 nM for cAMP-dependent protein kinase catalytic subunit alpha (Human). View Source
